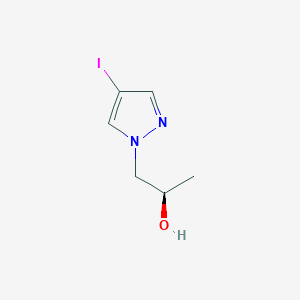![molecular formula C12H13N3O2 B12995311 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12995311.png)
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its unique bicyclic structure, which includes an imidazo ring fused with a pyrazine ring. The presence of a phenyl group at the 2-position further enhances its chemical properties and potential applications. This compound has garnered significant interest in various fields due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the phenyl ring .
Applications De Recherche Scientifique
2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as G-protein-coupled receptors (GPCRs), by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of intracellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Tetrahydroimidazo[1,2-a]pyrazine Derivatives: These compounds share a similar bicyclic structure but differ in the substitution pattern and specific functional groups.
Pyridazinone Derivatives: These compounds contain a pyridazine ring fused with other heterocycles and exhibit a wide range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and are known for their diverse pharmacological properties.
Uniqueness: 2-Phenyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group at the 2-position.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 |
Clé InChI |
QSFSLCNQGIEPTA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)

![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)

![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)


![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)
